Molecular Weight Shift Versus Closest Analogs
The target compound (MW: 409.3 g/mol) is differentiated from its closest structural analogs by its molecular weight, a critical parameter influencing pharmacokinetic properties like membrane permeability and distribution. It is heavier than the 4-fluorophenyl analog (CAS 898653-56-0, MW: 397.22 g/mol) and the unsubstituted phenyl analog (CAS 898653-53-7, MW: 379.23 g/mol), but lighter than the 4-chlorophenyl analog (CAS 898653-55-9, MW: 413.7 g/mol) , , , [1]. This places the target in a distinct physicochemical space, precluding direct substitution based on molar potency calculations.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 409.3 |
| Comparator Or Baseline | 4-Fluorophenyl analog: 397.22; Unsubstituted phenyl analog: 379.23; 4-Chlorophenyl analog: 413.7 |
| Quantified Difference | +12.08 vs. 4-fluoro analog; +30.07 vs. unsubstituted phenyl analog; -4.4 vs. 4-chloro analog |
| Conditions | Calculated from molecular formulas; data sourced from Chemsrc , , , [1]. |
Why This Matters
For procurement, molecular weight differences preclude direct molar substitution in assay design, as equivalent masses deliver different molar concentrations, potentially confounding dose-response interpretation.
- [1] CIRS-Group. (2026). 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole (CAS 898653-55-9). https://hgt.cirs-group.com/tools/gcis/detail/050hxj2r0i?cas=898653-55-9 View Source
